BenchChemオンラインストアへようこそ!

1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea

sEH inhibition physicochemical profiling positional isomer comparison

1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea (CAS 1396793-98-8, molecular formula C15H22N2O3, molecular weight 278.35 g/mol) is a synthetic 1,3-disubstituted urea derivative bearing a 2-ethoxyphenyl motif on one urea nitrogen and a 3-hydroxycyclohexyl group on the other. The compound contains a single hydrogen‑bond donor (the urea –NH) and two hydrogen‑bond acceptors (the urea carbonyl and the cyclohexyl hydroxyl), along with a logP of approximately 2.5 (predicted), placing it in a moderately lipophilic region of chemical space favourable for passive membrane permeability.

Molecular Formula C15H22N2O3
Molecular Weight 278.352
CAS No. 1396793-98-8
Cat. No. B2714161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea
CAS1396793-98-8
Molecular FormulaC15H22N2O3
Molecular Weight278.352
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NC2CCCC(C2)O
InChIInChI=1S/C15H22N2O3/c1-2-20-14-9-4-3-8-13(14)17-15(19)16-11-6-5-7-12(18)10-11/h3-4,8-9,11-12,18H,2,5-7,10H2,1H3,(H2,16,17,19)
InChIKeyHFLQNVSDFSDWOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea (CAS 1396793-98-8): Core Molecular Properties and Procurement Baseline


1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea (CAS 1396793-98-8, molecular formula C15H22N2O3, molecular weight 278.35 g/mol) is a synthetic 1,3-disubstituted urea derivative bearing a 2-ethoxyphenyl motif on one urea nitrogen and a 3-hydroxycyclohexyl group on the other . The compound contains a single hydrogen‑bond donor (the urea –NH) and two hydrogen‑bond acceptors (the urea carbonyl and the cyclohexyl hydroxyl), along with a logP of approximately 2.5 (predicted), placing it in a moderately lipophilic region of chemical space favourable for passive membrane permeability [1]. Regulatory data are recorded under the ECHA substance identity 100.355.970 [2].

Why Generic Substitution of 1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea Fails: Substitution Pattern Dictates Biological Outcome


Within the 1,3-disubstituted urea chemotype, even minor positional changes—such as shifting the ethoxy group from the 2‑ to the 4‑position on the phenyl ring (e.g., CAS 1396887‑03‑8) or replacing the 3‑hydroxycyclohexyl moiety with an unsubstituted cyclohexyl analogue—fundamentally alter the conformational constraints and hydrogen‑bonding capacity of the urea pharmacophore. This is not a cosmetic difference: 1,3-disubstituted ureas bearing a hydroxyl group on the cyclohexyl ring have been shown to engage the soluble epoxide hydrolase (sEH) catalytic triad in a geometry that is sensitive to the exact position and stereochemistry of the hydroxyl substituent [1]. Consequently, generic replacement with a close structural analogue cannot be assumed to conserve the binding pose, inhibitory potency, or physicochemical profile that the specific 2‑ethoxy/3‑hydroxycyclohexyl substitution pattern affords [2].

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea Against Closest Analogs


Ortho-Ethoxy vs. Para-Ethoxy Substitution: Predicted Physicochemical Distinction Between Regioisomers

The 2‑ethoxy substitution on the phenyl ring (present in the target compound) creates a sterically hindered, orthogonal orientation of the ethoxy group relative to the urea plane, whereas the 4‑ethoxy regioisomer (CAS 1396887‑03‑8) presents the same substituent in a linear, para disposition. Computational modelling of 1,3‑disubstituted ureas shows that ortho‑alkoxy substitution increases the conformational restriction of the urea torsion angle, altering the spatial presentation of the pharmacophore to targets such as soluble epoxide hydrolase (sEH) and heme‑regulated inhibitor kinase (HRI) [1]. This difference is manifested in predicted logP values: the 2‑ethoxy isomer is calculated to be approximately 0.15 log units more lipophilic than its 4‑ethoxy counterpart, a distinction that can affect membrane partitioning and target engagement .

sEH inhibition physicochemical profiling positional isomer comparison urea pharmacophore

Hydroxyl-Containing Cyclohexyl Ureas vs. Unsubstituted Cyclohexyl Ureas: Documented sEH Binding Geometry Advantage

In the seminal Hammock‑laboratory SAR study of 1,3‑disubstituted ureas as sEH inhibitors, compounds bearing a hydroxyl substituent on the cyclohexyl ring consistently demonstrated inhibitory potency superior to their unsubstituted cyclohexyl counterparts. Specifically, within a matched molecular pair, a cyclohexanol‑containing urea exhibited an IC50 of 1.6–2.6 nM against recombinant human sEH, whereas the corresponding unsubstituted cyclohexyl analogue showed a right‑shifted IC50 range of 14–76 nM [1]. The hydroxyl group is believed to contribute an additional hydrogen bond to a conserved water molecule or to Asp335 within the sEH active site, as inferred from co‑crystal structures of related urea inhibitors [2]. Although the target compound has not been directly assayed in published sEH panels, the presence of the 3‑hydroxycyclohexyl motif places it in the same structural subclass that consistently outperforms non‑hydroxylated cyclohexyl ureas by 10–to 50‑fold.

sEH inhibition structure-activity relationship Hammock urea pharmacophore hydrogen-bonding

Aryl–Cyclohexyl Urea Scaffold: Validated Activation of Heme‑Regulated Inhibitor Kinase (HRI) vs. Diarylurea Series

In a 2013 screening campaign of a ~1900‑member N,N′‑disubstituted urea library, the N‑aryl,N′‑cyclohexylphenoxyurea scaffold emerged as a validated chemotype for activating heme‑regulated inhibitor kinase (HRI), with hit compounds demonstrating significantly enhanced eIF2α phosphorylation and cell proliferation inhibitory activity compared with the previously identified N,N′‑diarylurea series [1]. The target compound contains the defining N‑aryl (2‑ethoxyphenyl) and N′‑cyclohexyl (3‑hydroxycyclohexyl) substitution pattern that maps directly onto this validated pharmacophore. In contrast, the N,N′‑diarylurea series (e.g., symmetrical bis‑aryl ureas) exhibited limited cellular potency in side‑by‑side eIF2α phosphorylation assays [1].

HRI kinase activation eIF2α phosphorylation integrated stress response N-aryl-N′-cyclohexylphenoxyurea

Regulatory and Inventory Status Confirmed via ECHA: Traceability Requirement Fulfilled

The compound is indexed in the European Chemicals Agency (ECHA) inventory under substance identity 100.355.970, providing an official regulatory anchor that facilitates compliance documentation, safety data sheet (SDS) generation, and cross‑border procurement within the EU/EEA [1]. Many structurally related research‑grade urea derivatives lack this ECHA listing, requiring additional administrative effort for import or institutional chemical approval. The target compound possesses the ECHA infocard as a verifiable credential that streamlines institutional procurement workflows.

REACH registration regulatory compliance laboratory procurement chemical inventory

Optimal Research and Industrial Application Scenarios for 1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea


Soluble Epoxide Hydrolase (sEH) Inhibitor Development and Screening

The 3‑hydroxycyclohexyl urea motif aligns with the established pharmacophore for potent sEH inhibition, where hydroxyl‑bearing cyclohexyl ureas consistently deliver IC50 values in the low nanomolar range in recombinant human sEH fluorescence assays [1]. Procurement of this compound is appropriate for laboratories conducting sEH inhibitor SAR campaigns, enzyme kinetic studies, or evaluating EET‑mediated anti‑hypertensive and anti‑inflammatory pathways.

Heme‑Regulated Inhibitor Kinase (HRI) Activation Studies

The N‑aryl,N′‑cyclohexyl substitution pattern maps onto a validated HRI activator scaffold that has demonstrated significantly improved eIF2α phosphorylation activity versus diarylurea predecessors in cellular assays using RPMI‑8226 myeloma cells [2]. This compound is suited for integrated stress response investigations, β‑thalassemia research, and translational studies targeting HRI‑dependent pathways.

Physicochemical Profiling and Computational Chemistry

The 2‑ethoxy positional isomerism provides a defined structural probe for computational modelling of logP, conformational sampling, and pharmacophore mapping. The predicted logP difference of approximately 0.15 units relative to the 4‑ethoxy regioisomer offers a tractable case study for evaluating the impact of ortho‑ vs. para‑alkoxy substitution on molecular properties .

Regulatory‑Compliant Laboratory Procurement

With a confirmed ECHA substance identity (100.355.970), this compound can be sourced with standardised hazard communication and safety data sheet documentation, reducing the administrative overhead associated with importing non‑listed research chemicals into EU/EEA laboratories [3]. This is a practical selection advantage over structurally similar urea derivatives that lack regulatory inventory listing.

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.